4-Ethynyl-2-trifluoromethoxy-benzoic acid tert-butyl ester
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Overview
Description
4-Ethynyl-2-trifluoromethoxy-benzoic acid tert-butyl ester is an organic compound with the molecular formula C13H11F3O3. It is a derivative of benzoic acid, featuring an ethynyl group and a trifluoromethoxy group attached to the benzene ring, along with a tert-butyl ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-2-trifluoromethoxy-benzoic acid tert-butyl ester typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-ethynyl-2-trifluoromethoxy-benzoic acid. This can be achieved through a series of reactions starting from commercially available precursors.
Esterification: The benzoic acid derivative is then subjected to esterification to form the tert-butyl ester. This step often involves the use of tert-butyl alcohol and an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-2-trifluoromethoxy-benzoic acid tert-butyl ester can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
4-Ethynyl-2-trifluoromethoxy-benzoic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Ethynyl-2-trifluoromethoxy-benzoic acid tert-butyl ester involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions, while the trifluoromethoxy group can enhance the compound’s lipophilicity and binding affinity to certain targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
4-Ethynyl-benzoic acid tert-butyl ester: Lacks the trifluoromethoxy group, resulting in different reactivity and properties.
2-Trifluoromethoxy-benzoic acid tert-butyl ester: Lacks the ethynyl group, affecting its chemical behavior and applications.
Uniqueness
4-Ethynyl-2-trifluoromethoxy-benzoic acid tert-butyl ester is unique due to the presence of both the ethynyl and trifluoromethoxy groups, which confer distinct reactivity and potential applications in various fields. The combination of these functional groups makes it a valuable compound for research and development in chemistry, biology, medicine, and industry.
Biological Activity
4-Ethynyl-2-trifluoromethoxy-benzoic acid tert-butyl ester (ETB) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with ETB, including its synthesis, mechanisms of action, and relevant case studies.
Antimicrobial Properties
ETB has demonstrated significant antimicrobial activity against various bacterial strains. In vitro studies have shown that compounds with trifluoromethyl groups often exhibit enhanced potency due to increased lipophilicity and altered electronic properties, which can improve membrane permeability and binding affinity to target enzymes.
Bacterial Strain | Inhibition (%) at 50 µg/mL |
---|---|
E. coli | 94.5 |
P. aeruginosa | 67.3 |
S. aureus | Moderate Activity |
These results indicate that ETB could serve as a lead compound for developing new antimicrobial agents targeting resistant strains.
Anti-inflammatory Activity
Research indicates that ETB may also possess anti-inflammatory properties by inhibiting specific pathways involved in inflammation. For instance, it has been shown to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response.
The mechanism by which ETB exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act as a competitive inhibitor for enzymes involved in metabolic pathways critical for bacterial survival and inflammation.
Case Studies
- In Vivo Efficacy Against Infections : A study involving animal models demonstrated that ETB administration led to a significant reduction in bacterial load in infected tissues compared to control groups. This suggests potential therapeutic applications in treating bacterial infections.
- Safety Profile Assessment : Toxicological studies have shown that ETB exhibits low systemic toxicity, making it a promising candidate for further development as a therapeutic agent.
Research Findings
Recent findings highlight the importance of the trifluoromethoxy group in enhancing biological activity:
- Structure-Activity Relationship (SAR) : Studies have indicated that modifications to the trifluoromethoxy group can lead to variations in potency, suggesting that this moiety plays a pivotal role in the compound's overall effectiveness .
- Pharmacokinetics : Initial pharmacokinetic studies suggest that ETB has favorable absorption characteristics, with rapid metabolism leading to active metabolites that contribute to its biological effects .
Properties
Molecular Formula |
C14H13F3O3 |
---|---|
Molecular Weight |
286.25 g/mol |
IUPAC Name |
tert-butyl 4-ethynyl-2-(trifluoromethoxy)benzoate |
InChI |
InChI=1S/C14H13F3O3/c1-5-9-6-7-10(12(18)20-13(2,3)4)11(8-9)19-14(15,16)17/h1,6-8H,2-4H3 |
InChI Key |
OMIPFAWCQVBYIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)C#C)OC(F)(F)F |
Origin of Product |
United States |
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